

# An In-Depth Technical Guide to 5-(Ethoxycarbonyl)-2-methoxyphenylboronic acid

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## Compound of Interest

Compound Name: 5-(Ethoxycarbonyl)-2-methoxyphenylboronic acid

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## Abstract

This technical guide provides a comprehensive overview of **5-(Ethoxycarbonyl)-2-methoxyphenylboronic acid**, a versatile reagent in modern organic synthesis. With the CAS Number 957062-53-2, this organoboron compound has emerged as a critical building block, particularly in the pharmaceutical industry, for the construction of complex molecular architectures. This document delves into its chemical and physical properties, provides a detailed synthesis protocol, outlines its characterization through various spectroscopic methods, and explores its significant applications in drug discovery, most notably in the synthesis of kinase inhibitors via Suzuki-Miyaura cross-coupling reactions. Furthermore, this guide addresses the essential safety and handling protocols to ensure its proper use in a laboratory setting.

## Introduction: The Versatility of a Substituted Phenylboronic Acid

**5-(Ethoxycarbonyl)-2-methoxyphenylboronic acid** belongs to the extensive family of arylboronic acids, which have revolutionized carbon-carbon bond formation in organic chemistry.<sup>[1]</sup> The strategic placement of an ethoxycarbonyl group and a methoxy group on the phenyl ring imparts unique electronic and steric properties to the molecule. These

functionalities not only influence its reactivity in cross-coupling reactions but also provide handles for further chemical modifications, making it a highly valuable intermediate in multi-step syntheses.[2]

The primary utility of this compound lies in its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is one of the most powerful and widely used methods for constructing biaryl and heteroaryl linkages, which are prevalent structural motifs in a vast array of biologically active compounds.[1] The mild reaction conditions, high functional group tolerance, and commercial availability of a wide range of boronic acids have contributed to the widespread adoption of this methodology in both academic and industrial research.

## Physicochemical Properties and Specifications

A thorough understanding of the physicochemical properties of a reagent is paramount for its effective use in synthesis and for predicting its behavior in different reaction conditions.

Property	Value	Reference
CAS Number	957062-53-2	[3][4][5]
Molecular Formula	C <sub>10</sub> H <sub>13</sub> BO <sub>5</sub>	[3]
Molecular Weight	224.02 g/mol	[6]
Appearance	Solid	[3][6]
Purity	Typically ≥95%	[3]
Storage	Sealed in dry, 2-8°C	[4]

Synonyms:

- Ethyl 3-borono-4-methoxybenzoate[3]
- (5-(Ethoxycarbonyl)-2-methoxyphenyl)boronic acid[3]
- 5-(Ethoxycarbonyl)-2-methoxybenzeneboronic acid[3]

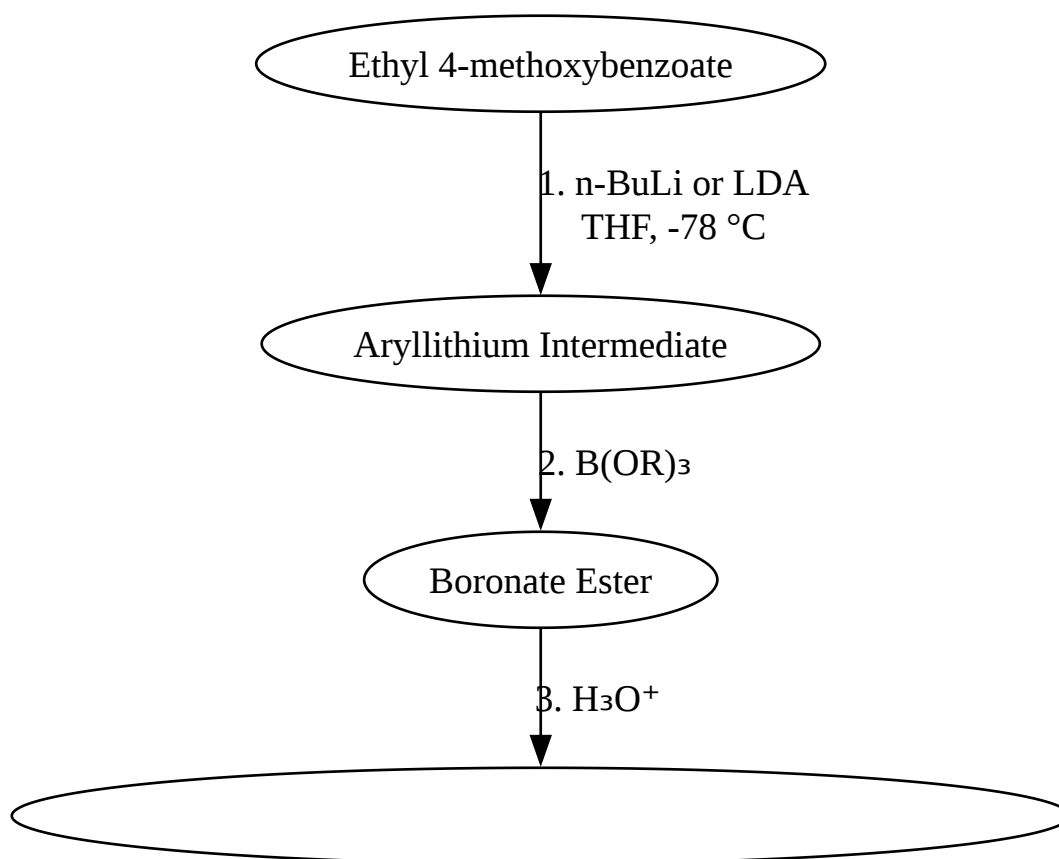
## Synthesis and Mechanism

While commercially available, understanding the synthesis of **5-(Ethoxycarbonyl)-2-methoxyphenylboronic acid** provides valuable insights into its impurity profile and potential side reactions. A common synthetic route involves the ortho-lithiation of a substituted aromatic precursor followed by quenching with a trialkyl borate.

## General Synthetic Approach

A plausible synthetic pathway for **5-(Ethoxycarbonyl)-2-methoxyphenylboronic acid** initiates from a commercially available starting material such as ethyl 4-methoxybenzoate. The key steps would involve:

- **Directed ortho-Metalation (DoM):** The methoxy group can direct the deprotonation of the adjacent aromatic proton using a strong lithium base like n-butyllithium or lithium diisopropylamide (LDA). The ester group, while also having some directing ability, is generally less effective than the methoxy group in this regard.
- **Borylation:** The resulting aryllithium species is then reacted with a trialkyl borate, such as triisopropyl borate or trimethyl borate, at low temperatures.
- **Hydrolysis:** Acidic workup hydrolyzes the boronate ester intermediate to yield the desired boronic acid.



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## Spectroscopic Characterization

The structural integrity and purity of **5-(Ethoxycarbonyl)-2-methoxyphenylboronic acid** are confirmed through various spectroscopic techniques. While specific spectra for this exact compound are not widely published in peer-reviewed journals, the expected spectral features can be predicted based on its structure and data from analogous compounds.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- <sup>1</sup>H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the ethoxy group (a quartet and a triplet), the methoxy group (a singlet), and the acidic protons of the boronic acid group (a broad singlet). The aromatic protons would exhibit splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.
- <sup>13</sup>C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon of the ester, the aromatic carbons (including those attached to the methoxy, ester, and boronic acid

groups), the carbons of the ethoxy group, and the methoxy carbon. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents.<sup>[7]</sup>

## Infrared (IR) Spectroscopy

The IR spectrum would be characterized by absorption bands corresponding to:

- O-H stretching of the boronic acid group (a broad band).
- C=O stretching of the ester group.
- C-O stretching of the ester and ether functionalities.
- Aromatic C-H and C=C stretching vibrations.

## Applications in Drug Discovery and Organic Synthesis

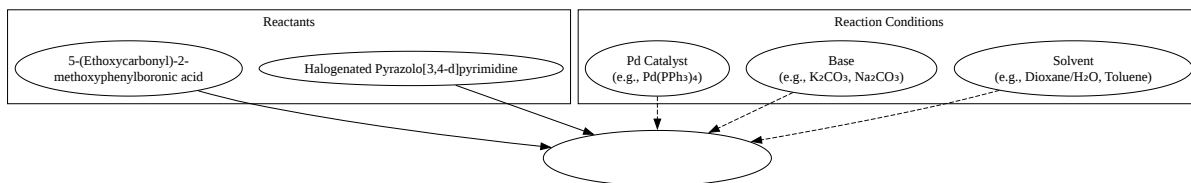
The primary application of **5-(Ethoxycarbonyl)-2-methoxyphenylboronic acid** is in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern pharmaceutical synthesis.<sup>[2]</sup>

## Synthesis of Kinase Inhibitors

A significant body of research highlights the use of this boronic acid in the synthesis of potent kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The 2-methoxyphenyl group, often with further substitutions, is a common structural motif in many kinase inhibitors, where it can engage in key binding interactions within the ATP-binding pocket of the enzyme.

Example: Synthesis of a Pyrazolo[3,4-d]pyrimidine-based Kinase Inhibitor

A representative application is the coupling of **5-(Ethoxycarbonyl)-2-methoxyphenylboronic acid** with a halogenated pyrazolo[3,4-d]pyrimidine core to generate advanced intermediates for kinase inhibitors.



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## Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a generalized, self-validating protocol for a Suzuki-Miyaura cross-coupling reaction using **5-(Ethoxycarbonyl)-2-methoxyphenylboronic acid**. Researchers should optimize conditions for their specific substrates.

Materials:

- **5-(Ethoxycarbonyl)-2-methoxyphenylboronic acid** (1.1 equivalents)
- Aryl or heteroaryl halide (1.0 equivalent)
- Palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>, 2-5 mol%)
- Base (e.g., K<sub>2</sub>CO<sub>3</sub> or Na<sub>2</sub>CO<sub>3</sub>, 2.0 equivalents)
- Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- To a dry reaction flask, add the aryl/heteroaryl halide, **5-(Ethoxycarbonyl)-2-methoxyphenylboronic acid**, and the base.

- Evacuate and backfill the flask with an inert gas three times.
- Add the palladium catalyst to the flask under the inert atmosphere.
- Add the degassed solvent via syringe.
- Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
- Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel or by recrystallization.

Self-Validation: The success of the reaction is validated by the consumption of starting materials and the formation of the desired product, as monitored by chromatography. The final product's identity and purity should be confirmed by NMR spectroscopy and mass spectrometry.

## Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling **5-(Ethoxycarbonyl)-2-methoxyphenylboronic acid**.

Hazard Identification:

- H315: Causes skin irritation.[\[4\]](#)
- H319: Causes serious eye irritation.[\[4\]](#)
- H335: May cause respiratory irritation.[\[4\]](#)

#### Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]
- P280: Wear protective gloves/ eye protection/ face protection.[8]
- P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[8]
- P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

#### Personal Protective Equipment (PPE):

- Safety glasses with side shields or goggles.
- Chemical-resistant gloves (e.g., nitrile).
- A laboratory coat.
- Work in a well-ventilated fume hood.

#### Storage and Disposal:

- Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4]
- Dispose of waste in accordance with local, state, and federal regulations.

## Conclusion

**5-(Ethoxycarbonyl)-2-methoxyphenylboronic acid** is a highly valuable and versatile building block in organic synthesis, particularly for the construction of biologically active molecules. Its utility in the robust and reliable Suzuki-Miyaura cross-coupling reaction makes it an indispensable tool for medicinal chemists and drug development professionals. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for its effective and responsible use in the laboratory. As the demand for novel therapeutics continues to grow, the importance of such well-functionalized reagents in accelerating the drug discovery process cannot be overstated.



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